![molecular formula C13H20N4O3S B2432321 4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine CAS No. 923209-26-1](/img/structure/B2432321.png)
4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine
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Description
“4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine” is a chemical compound with the molecular formula C13H20N4O3S . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of “4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine” consists of a morpholine ring sulfonylated at the 4-position with a 6-piperazin-1-ylpyridin-3-yl group . The average mass of the molecule is 312.388 Da .Scientific Research Applications
Synthesis and Antiviral Study
A study by Selvakumar et al. (2018) highlighted the synthesis of morpholine derivatives with a focus on their antiviral activity. They found that one of the sulfonamide derivatives exhibited significantly higher antiviral activity compared to a commercial antiviral drug, Ribavirin (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Hydrogen Bonding in Proton-Transfer Compounds
Research by Smith, Wermuth, and Sagatys (2011) investigated the crystal structures and hydrogen-bonding patterns of proton-transfer compounds involving morpholine and other cyclic amines (Smith, Wermuth, & Sagatys, 2011).
Stereodynamics and Perlin Effect
A study by Shainyan et al. (2008) examined the stereodynamic behavior of morpholine derivatives using low-temperature NMR spectroscopies, providing insights into the molecular structure and interactions of these compounds (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).
Glucan Synthase Inhibitors
Ting et al. (2011) conducted a study on pyridazinone derivatives as β-1,3-glucan synthase inhibitors, identifying compounds with significant efficacy in an in vivo mouse model of Candida glabrata infection (Ting, Kuang, Wu, et al., 2011).
Synthesis of Dihydropyrimidinone Derivatives
Research by Bhat, Al-Omar, Ghabbour, and Naglah (2018) focused on synthesizing dihydropyrimidinone derivatives containing morpholine moiety. They developed a novel and efficient method for synthesizing these compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Ligand Mediated Coordination Chemistry of Copper
Majumder et al. (2016) explored the coordination chemistry of copper with Schiff-base ligands containing morpholine and other components, providing insights into the role of these compounds in copper chemistry (Majumder, Chakraborty, Adhikary, et al., 2016).
Synthesis and Cytotoxic Activities of Berberines
Mistry, Patel, Keum, and Kim (2016) synthesized a series of berberines with morpholine derivatives and evaluated their antioxidant and cytotoxic activities, highlighting their potential in cancer treatment (Mistry, Patel, Keum, & Kim, 2016).
Transformations Under Sulfite Influence
Kost et al. (1980) investigated the transformations of pyridinium iodide under the influence of sulfites of morpholine, revealing the chemical reactions and potential applications of these compounds (Kost, Stupnikova, Kalafat, et al., 1980).
properties
IUPAC Name |
4-(6-piperazin-1-ylpyridin-3-yl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c18-21(19,17-7-9-20-10-8-17)12-1-2-13(15-11-12)16-5-3-14-4-6-16/h1-2,11,14H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOKWMHJZRJOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine |
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